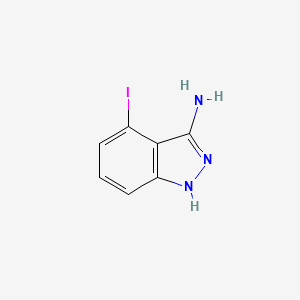

4-iodo-1H-indazol-3-amine

説明

Overview of Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. researchgate.netresearchgate.net Its unique chemical properties and ability to form various non-covalent interactions with biological targets have led to its incorporation into a multitude of biologically active molecules. nih.gov

The journey of indazole derivatives in the pharmaceutical world has a rich history. One of the earliest examples to be marketed is Benzydamine, introduced in 1966. researchgate.netwikipedia.org This non-steroidal anti-inflammatory drug also possesses local anesthetic and analgesic properties. wikipedia.org Since then, the exploration of indazole-containing compounds has expanded dramatically, leading to the discovery of agents with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-HIV activities. researchgate.netmdpi.com

The indazole core is a recurrent structural motif in a number of commercially successful drugs and promising clinical candidates. researchgate.netresearchgate.net At least 43 therapeutic agents based on the indazole scaffold are either in clinical use or undergoing clinical trials. researchgate.net Notable examples include Axitinib, Pazopanib, Granisetron, and Entrectinib, which have been successfully marketed by various pharmaceutical companies. researchgate.netresearchgate.net The prevalence of this scaffold highlights its versatility and acceptance in the field of drug design. nih.gov

Table 1: Examples of Marketed Drugs Containing the Indazole Core

| Drug Name | Therapeutic Area |

| Axitinib | Oncology |

| Pazopanib | Oncology |

| Granisetron | Antiemetic |

| Entrectinib | Oncology |

| Benzydamine | Anti-inflammatory |

This table is for illustrative purposes and is not exhaustive.

Nitrogen-containing heterocycles are of paramount importance in drug design, with approximately 60% of unique small-molecule drugs approved by the FDA containing such a scaffold. mdpi.comrsc.orgmsesupplies.com These structures are widespread in nature, forming the core of many alkaloids, vitamins, and hormones. mdpi.comrsc.org Their significance in pharmaceuticals stems from their ability to engage in various biological interactions, such as hydrogen bonding, which can lead to more stable complexes with biological targets like DNA and proteins. mdpi.commsesupplies.com The strategic placement of nitrogen atoms within a heterocyclic ring can significantly influence a molecule's physicochemical properties and biological activity. mdpi.com

Specific Academic Significance of 4-Iodo-1H-indazol-3-amine

Within the broader family of indazoles, this compound has carved out a niche as a particularly valuable research chemical. Its specific substitution pattern, featuring an iodo group at the 4-position and an amine group at the 3-position, makes it a highly useful synthetic intermediate.

The presence of the iodine atom at the C4 position of the indazole ring makes this compound an excellent substrate for a variety of cross-coupling reactions. This reactivity allows for the introduction of diverse chemical moieties at this position, enabling the synthesis of complex and polysubstituted indazole derivatives. mdpi.comnih.gov For instance, it has been utilized as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Linifanib (ABT-869). evitachem.com The ability to readily modify the indazole core is crucial for the exploration of chemical space and the optimization of lead compounds in drug discovery programs. nih.gov The development of efficient synthetic methods, such as those utilizing palladium catalysis, has further enhanced the utility of iodo-indazoles in constructing intricate molecular architectures. nih.gov

Structure

2D Structure

特性

IUPAC Name |

4-iodo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQIVIYSUJXCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398859 | |

| Record name | 4-iodo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599191-73-8 | |

| Record name | 4-iodo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 1h Indazol 3 Amine and Its Derivatives

Synthetic Routes to 4-Iodo-1H-indazol-3-amine

The formation of this compound relies on established chemical transformations that build the bicyclic indazole system. The primary approach involves the cyclization of an ortho-halobenzonitrile derivative with hydrazine (B178648).

Multi-step Reaction Sequences

The synthesis of this compound and its derivatives is often part of a broader multi-step sequence aimed at producing complex, biologically active molecules. rsc.org A common strategy begins with a substituted benzonitrile (B105546) which undergoes cyclization to form the 3-aminoindazole core. For instance, a synthetic route might start with a commercially available di-substituted benzonitrile, which is first halogenated, followed by the key cyclization step with hydrazine. nih.govnih.govchemrxiv.org

Following the formation of the indazole ring, subsequent reactions can modify other positions on the molecule. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl or other functional groups at various positions on the indazole scaffold. nih.gov A typical sequence could involve the initial formation of a bromo-1H-indazol-3-amine, which then undergoes a Suzuki reaction with a boronic acid ester to add a substituent at the 5-position. nih.gov This modular approach allows for the systematic construction of a library of derivatives for structure-activity relationship studies.

Halogenation and Amination Strategies

The synthesis of the target molecule inherently combines amination and the presence of a halogen. The crucial 3-amino group is typically introduced through the use of hydrazine hydrate (B1144303) in the ring-forming step. nih.govnih.gov The iodine atom at the 4-position, however, must be incorporated into the starting material prior to the cyclization reaction.

Direct iodination of an existing 1H-indazol-3-amine is generally not a viable route to produce the 4-iodo isomer, as direct halogenation of the indazole ring often leads to substitution at other positions. nih.gov Therefore, the most effective strategy is to begin with a benzonitrile precursor that already contains the iodine atom at the desired position relative to the cyano and fluoro groups, such as 2-fluoro-6-iodobenzonitrile (B108612). The subsequent reaction with hydrazine then forms the pyrazole (B372694) ring, leaving the iodine atom untouched at the 4-position of the newly formed indazole.

Cyclization Processes in Indazole Ring Formation

The core of the synthesis is the formation of the indazole ring, which is a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole ring. nih.gov The most prevalent and direct method for synthesizing 3-aminoindazoles is the reaction of an ortho-halobenzonitrile with hydrazine. nih.govorganic-chemistry.org

This transformation proceeds via a two-step mechanism:

Nucleophilic Aromatic Substitution (SNAr): Hydrazine, acting as a nucleophile, attacks the carbon atom bearing the halogen (often fluorine or chlorine) ortho to the nitrile group. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitrile group.

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular nucleophilic attack where a nitrogen atom from the hydrazine moiety attacks the carbon atom of the nitrile group. This ring-closing step forms the pyrazole portion of the indazole, yielding the final 3-aminoindazole product. nih.gov

This cyclization is a robust and high-yielding reaction, making it a cornerstone for the synthesis of this class of compounds. nih.gov

Table 1: Key Cyclization Reaction for 3-Aminoindazole Formation

| Starting Material | Reagent | Key Transformation | Product |

| o-Fluorobenzonitrile derivative | Hydrazine Hydrate | SNAr followed by intramolecular cyclization | 3-Aminoindazole derivative |

Specific Preparations of this compound as Precursor

This compound is a valuable precursor for the synthesis of more complex pharmaceutical agents, particularly kinase inhibitors. nih.gov The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.gov

The utility of this compound as an intermediate stems from its two reactive functional groups:

The 3-amino group: This can be acylated or used as a nucleophile in various coupling reactions to build more complex side chains.

The 4-iodo group: The carbon-iodine bond provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions allow for the precise and efficient introduction of a wide range of substituents onto the benzene portion of the indazole ring.

This dual functionality makes it a versatile building block for creating libraries of compounds for drug discovery programs.

Reaction with 2-fluoro-6-iodobenzonitrile and Hydrazine Hydrate

The direct synthesis of this compound is efficiently achieved through the reaction of 2-fluoro-6-iodobenzonitrile with hydrazine hydrate. This method is a specific application of the general cyclization process described previously (Section 2.1.3).

In a typical procedure, 2-fluoro-6-iodobenzonitrile is heated under reflux with an excess of hydrazine hydrate. nih.gov A solvent such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or an alcohol may be used. nih.gov The reaction proceeds via nucleophilic aromatic substitution of the highly activated fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the stable 3-aminoindazole ring system. This one-pot reaction provides a direct and high-yielding route to the target compound. researchgate.net

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-fluoro-6-iodobenzonitrile | Hydrazine Hydrate | Heat/Reflux | This compound |

Advanced Synthetic Approaches for Indazole Scaffolds

While the classical cyclization of halobenzonitriles remains a primary method, significant research has been devoted to developing more advanced and versatile synthetic routes to the indazole scaffold. These modern techniques offer improvements in efficiency, substrate scope, and functional group tolerance. benthamdirect.comingentaconnect.com

Catalyst-based approaches, particularly those using transition metals, have become increasingly prominent. benthamdirect.com These methods enable the construction of the indazole ring through novel bond formations. Key advanced strategies include:

Transition-Metal-Catalyzed C–H Activation/Annulation: This powerful strategy involves the direct functionalization of carbon-hydrogen bonds. mdpi.com Catalysts based on rhodium(III) or cobalt(III) can direct the coupling of substrates like azobenzenes with aldehydes or other partners, leading to a [4+1] annulation that forms the indazole ring in a single, atom-economical step. nih.govnih.gov This avoids the need for pre-functionalized starting materials like ortho-halobenzonitriles.

[3+2] Cycloaddition Reactions: These methods construct the pyrazole ring by reacting a three-atom component with a two-atom component. For example, in-situ generated arynes can react with diazo compounds in a [3+2] cycloaddition to form the indazole core. organic-chemistry.org Iodine(III)-mediated [3+2] cycloadditions between phenols and diazomethylarenes have also been developed as an efficient route. researchgate.net

Copper- and Palladium-Catalyzed Cyclizations: Modern variations of Ullmann-type reactions and other coupling processes are used to form the key N-N or C-N bonds of the indazole ring. nih.govthieme-connect.com For example, copper can catalyze the intramolecular cyclization of hydrazones derived from ortho-haloaldehydes. thieme-connect.com Similarly, palladium catalysts can facilitate the intramolecular amination of N-aryl-N-(o-bromobenzyl)-hydrazines. researchgate.net

Photoredox and Electrochemical Catalysis: Emerging techniques utilize light or electricity to mediate the cyclization. These methods can often proceed under mild, ambient conditions without the need for strong chemical oxidants, aligning with the principles of green chemistry. organic-chemistry.org

These advanced methods provide powerful alternatives for accessing complex and diversely substituted indazole scaffolds, complementing the traditional synthetic pathways. nih.gov

Catalyst-Based Synthesis Methods

Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules like this compound. Both acid-base and transition-metal catalysis have been employed to facilitate the construction of the indazole core and the introduction of its key substituents.

Acid-Base Catalysis

Acid-base catalysis is frequently utilized in the cyclization step of indazole synthesis. While specific methods for the direct synthesis of this compound using this approach are not extensively detailed in the literature, the general principles of acid- or base-mediated indazole formation are well-established. Typically, these reactions involve the intramolecular cyclization of appropriately substituted phenylhydrazines or related precursors. For instance, the synthesis of 3-aminoindazoles often proceeds through the cyclization of 2-cyanophenylhydrazines, a transformation that can be promoted by either acidic or basic conditions. The base facilitates the deprotonation of the hydrazine nitrogen, initiating the nucleophilic attack on the cyano group, while acid catalysis can activate the cyano group towards nucleophilic attack.

Transition-Metal Catalysis (e.g., Palladium-catalyzed reactions)

Transition-metal catalysis, particularly with palladium, offers powerful tools for the synthesis and functionalization of indazoles. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are instrumental in forming carbon-carbon and carbon-nitrogen bonds. mdpi.comnih.govias.ac.in

A common strategy for synthesizing substituted indazoles involves the initial construction of a halogenated indazole core, which then serves as a substrate for palladium-catalyzed cross-coupling reactions. For example, a 3-iodo-1H-indazole can be coupled with various boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) to introduce diversity at the C-3 position. mdpi.com While direct palladium-catalyzed synthesis of this compound is not prominently described, related transformations highlight the potential of this approach. For instance, palladium-catalyzed intramolecular C-H amination reactions have been developed for the synthesis of 3-amino-1H-indazoles from tertiary amides. researchgate.net

The table below summarizes representative palladium-catalyzed reactions used in the functionalization of indazole scaffolds, which are applicable to the derivatization of this compound.

| Cross-Coupling Reaction | Catalyst/Ligand System (Typical) | Reactants | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂, SPhos | Iodoindazole, Aryl/Vinyl boronic acid | Aryl/Vinyl-substituted indazole |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Iodoindazole, Alkene | Alkene-substituted indazole |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | Iodoindazole, Amine | Amino-substituted indazole |

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals. ejcmpr.comresearchgate.netmdpi.comnih.gov In the context of indazole synthesis, green approaches focus on the use of environmentally benign solvents (e.g., water, ethanol), catalysts, and energy sources (e.g., microwave irradiation).

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general green methods for indazole synthesis are applicable. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in various organic transformations, including the synthesis of heterocyclic compounds like indazoles. nih.gov

Use of greener solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of a synthetic process.

Catalyst recycling: The use of heterogeneous or immobilized catalysts allows for their recovery and reuse, reducing waste and cost.

Strategies for Derivatization at C-4 and C-3 Positions

The 4-iodo and 3-amino functionalities of this compound provide orthogonal handles for a wide range of derivatization reactions, allowing for the systematic exploration of the chemical space around the indazole core.

The iodine atom at the C-4 position is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, and vinyl groups, through reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings.

The primary amino group at the C-3 position can be functionalized through various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles.

A study by Giraud et al. provides a comprehensive review of the functionalization of the C-3 position of indazoles, highlighting numerous methods applicable to the 3-amino group of the target compound. chim.it

Regioselective Synthesis of Iodinated Indazoles

The regioselective synthesis of iodinated indazoles is a significant challenge, as direct iodination of the indazole ring can often lead to a mixture of isomers. The position of iodination is influenced by the electronic properties of the substituents already present on the ring and the reaction conditions.

While methods for the direct and regioselective iodination of indoles at the C-5 position have been reported, achieving selective iodination at the C-4 position of a 3-aminoindazole is more complex. nih.gov The synthesis of this compound likely requires a strategy where the iodine atom is introduced at an earlier stage of the synthesis, for example, by starting with a pre-iodinated benzene derivative.

An alternative approach involves the directed ortho-metalation of an N-protected indazole, followed by quenching with an iodine source. However, this strategy often favors functionalization at other positions depending on the directing group and reaction conditions. A study on the regioselective magnesiation of iodoindazoles at the C-3 position demonstrates the utility of metalation strategies for functionalizing specific positions on the indazole ring. google.com

Mechanistic Studies of Indazole Formation and Functionalization

The formation of the indazole ring typically proceeds through an intramolecular cyclization reaction. In the case of the synthesis of 3-aminoindazoles from 2-cyanophenylhydrazines, the mechanism involves the nucleophilic attack of a hydrazine nitrogen atom onto the carbon atom of the cyano group. This is followed by a tautomerization and aromatization to yield the stable indazole ring system.

The mechanism of electrophilic iodination of indazoles involves the attack of an electrophilic iodine species on the electron-rich indazole ring. The regioselectivity of this reaction is governed by the electron density at the different carbon atoms of the ring, which is in turn influenced by the existing substituents. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the most likely sites of electrophilic attack by analyzing the distribution of electron density and the stability of the resulting intermediates. rsc.org Mechanistic investigations into the regioselective alkylation of indazoles have also been conducted, providing insights into the factors controlling the N-1 versus N-2 substitution patterns. beilstein-journals.org

The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of these powerful transformations for the derivatization of this compound.

Addition Mechanisms in Indazole Synthesis

The synthesis of the indazole core, a critical component of this compound, often involves addition reactions as key steps in constructing the bicyclic ring system. These mechanisms typically focus on the formation of the pyrazole ring fused to the benzene ring. Common strategies include intramolecular cyclizations and cycloaddition reactions.

One prevalent mechanism involves the intramolecular nucleophilic addition of a hydrazine derivative to a carbonyl or nitrile group on an ortho-substituted benzene ring. For instance, the synthesis of 3-aminoindazoles can be achieved from ortho-halobenzonitriles. A general two-step process involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Alternatively, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can yield substituted 3-aminoindazoles through a cascade process of coupling and condensation. organic-chemistry.org

Another significant addition mechanism is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. This reaction constructs the five-membered pyrazole ring in a single step. For example, arynes, which are highly reactive intermediates, can react with diazo compounds, such as N-tosylhydrazones, to afford 3-substituted indazoles. organic-chemistry.org Similarly, reactions between α-substituted α-diazomethylphosphonates and arynes provide an efficient route to 3-substituted-1H-indazoles. organic-chemistry.org Hypervalent iodine(III) reagents can also mediate [3+2] cycloadditions between phenol (B47542) derivatives and diazomethylarenes to form 1H-indazole-4,7-diols. researchgate.net

Detailed mechanistic studies, for example on the reaction of NH-indazoles with formaldehyde (B43269), have provided further insight into addition processes. acs.org These studies show that the reaction can proceed through different pathways, such as the reaction of neutral indazole tautomers with formaldehyde or the reaction of a protonated indazole with formaldehyde, particularly in acidic conditions. acs.org Such investigations help elucidate the reactivity of the indazole core itself in addition reactions.

The table below summarizes key addition mechanisms involved in indazole synthesis.

| Mechanism Type | Reactants | Key Features | Product Class |

| Intramolecular Cyclization | 2-halobenzonitriles and hydrazine derivatives | Often catalyzed by transition metals like Palladium or Copper. organic-chemistry.org | 3-Aminoindazoles |

| [3+2] Cycloaddition | Arynes and diazo compounds (e.g., N-tosylhydrazones) | Forms the pyrazole ring in one step. organic-chemistry.org | 3-Substituted-1H-indazoles |

| [3+2] Cycloaddition | Phenol derivatives and diazomethylarenes | Mediated by hypervalent iodine(III) reagents. researchgate.net | 1H-Indazole-4,7-diols |

Role of Tautomerism in Indazole Chemistry

Tautomerism is a fundamental concept in the chemistry of indazoles, significantly influencing their synthesis, reactivity, and biological properties. nih.gov The indazole ring system can exist in different prototropic tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. A third, less common form, 3H-indazole, is also possible. chemicalbook.comresearchgate.net

The equilibrium between these tautomers is a critical consideration in synthetic chemistry. The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form compared to the 2H-indazole (also known as isoindazole). nih.govchemicalbook.com Theoretical calculations have estimated the energy difference, with the 1H-tautomer being more stable by several kcal/mol. chemicalbook.comresearchgate.net This inherent stability preference means that reactions often yield the 1H-substituted product as the major isomer.

However, the position of the tautomeric equilibrium can be influenced by several factors:

Substituents: The nature and position of substituents on the indazole ring can alter the relative stabilities of the tautomers.

Solvent: The polarity of the solvent and its ability to form hydrogen bonds can affect the tautomeric preference. researchgate.net

Intermolecular and Intramolecular Hydrogen Bonding: The formation of hydrogen bonds can stabilize one tautomer over another. For example, the 2H-tautomer can be stabilized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds or by strong intramolecular hydrogen bonds with a suitable substituent at the 3-position. acs.org

This tautomerism has direct consequences for synthesis. When performing reactions such as N-alkylation on an unsubstituted indazole, a mixture of N1 and N2-alkylated products is often obtained, and controlling the regioselectivity can be a significant synthetic challenge. The choice of reaction conditions, including the base and solvent, can influence the ratio of the resulting isomers.

The different electronic distribution in the 1H and 2H tautomers also affects their reactivity. 2H-Indazoles are considered stronger bases than their 1H counterparts because the proton affinity of the ring nitrogen is higher in the 2H form. chemicalbook.com This difference in basicity and nucleophilicity can be exploited to direct chemical transformations.

The following table outlines the key characteristics of the main indazole tautomers.

| Tautomer | Structure Name | Relative Stability | Key Characteristics |

| 1H-Indazole | Indazole (Benzoid form) | Generally more stable, predominant form. nih.govresearchgate.net | Lower basicity compared to 2H-indazole. chemicalbook.com |

| 2H-Indazole | Isoindazole (Quinoid form) | Generally less stable. nih.govresearchgate.net | Higher basicity. chemicalbook.com Can be stabilized by hydrogen bonding. acs.org |

| 3H-Indazole | 3H-Indazole | Not very common. chemicalbook.com | A non-aromatic tautomer. |

Pharmacological and Biological Research of 4 Iodo 1h Indazol 3 Amine Derivatives

General Biological Activities of Indazole-Containing Compounds

The indazole nucleus, a bicyclic heterocyclic compound, is a significant scaffold in medicinal chemistry due to its structural resemblance to purines found in biomolecules. researchgate.net This structural feature allows indazole derivatives to interact readily with various biopolymers in living systems, leading to a wide spectrum of pharmacological activities. researchgate.net Researchers have extensively investigated indazole-based compounds, revealing their potential as anti-inflammatory, antibacterial, anti-HIV, anti-arrhythmic, antifungal, and antitumor agents. researchgate.netmdpi.combenthamdirect.comnih.gov The versatility of the indazole ring allows for structural modifications, which has led to the development of several clinically approved drugs and numerous potent therapeutic candidates. benthamdirect.comnih.gov

Indazole derivatives have demonstrated significant anti-inflammatory capabilities. eurekaselect.com Certain compounds containing the 1H-indazole scaffold are commercially available as anti-inflammatory drugs, such as Bendazac and Benzydamine. mdpi.com

Research has shown that indazole and its derivatives can inhibit key mediators in the inflammatory process. A study investigating the anti-inflammatory activity of indazole, 5-aminoindazole, and 6-nitroindazole found that they significantly inhibited carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. nih.gov The most potent of the tested compounds, 5-aminoindazole, produced a maximum inhibition of 83.09% at a 100 mg/kg dose. nih.gov The anti-inflammatory effect of these indazoles is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and free radicals. nih.gov

Another study designed a set of 2H-indazole derivatives, which were evaluated for their in-vitro inhibitory activity against human cyclooxygenase-2 (COX-2). mdpi.com The results showed that several of the synthesized compounds displayed notable COX-2 inhibition. mdpi.com This highlights the potential of the indazole scaffold in developing new anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 1: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Model/Target | Key Findings | Reference |

| 5-Aminoindazole | Carrageenan-induced rat paw edema | Produced a maximum inhibition of 83.09% at a 100 mg/kg dose. nih.gov | nih.gov |

| Indazole | Carrageenan-induced rat paw edema | Significantly inhibited paw edema in a dose- and time-dependent manner. nih.gov | nih.gov |

| 6-Nitroindazole | Carrageenan-induced rat paw edema | Significantly inhibited paw edema in a dose- and time-dependent manner. nih.gov | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives (18, 23) | Human Cyclooxygenase-2 (COX-2) | Displayed in vitro inhibitory activity against COX-2. mdpi.com | mdpi.com |

The indazole scaffold is a promising framework for the development of new antibacterial agents. nih.govresearchgate.net Derivatives of indazole have shown activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.com

One mechanism of action for indazole derivatives is the inhibition of bacterial DNA gyrase B, a clinically validated target for antibacterial drugs. eurekaselect.comacs.org A series of novel indazole derivatives were designed as inhibitors of DNA gyrase B and tested against various bacterial strains including B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi. eurekaselect.com Substituted compounds I₅, I₉, and I₁₃ from this series showed significant inhibition of bacterial growth with a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL. eurekaselect.com

Other studies have also highlighted the antibacterial potential of indazole compounds. A series of N-methyl-3-aryl indazoles demonstrated activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govorientjchem.org Similarly, newly synthesized 3-methyl-1H-indazole derivatives were evaluated against Bacillus subtilis and Escherichia coli, with one compound, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, showing the best activity. nih.govhep.com.cn Furthermore, certain 2H-indazole derivatives have displayed modest activity against clinical isolates of Enterococcus faecalis, Staphylococcus epidermidis, and Staphylococcus aureus, including multidrug-resistant (MDR) strains. nih.gov

Table 2: Antibacterial Activity of Selected Indazole Derivatives

| Compound/Derivative Series | Target Organism(s) | Activity/Key Findings | Reference |

| Substituted Indazoles (I₅, I₉, I₁₃) | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | MIC value of 50 µg/mL; inhibit DNA gyrase B. eurekaselect.com | eurekaselect.com |

| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, B. megaterium | Showed inhibitory activity against various strains. orientjchem.org | orientjchem.org |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | B. subtilis, E. coli | Exhibited the best antibacterial activity in its series. hep.com.cn | hep.com.cn |

| 2H-Indazoles (Compounds 2, 3, 5) | E. faecalis, S. epidermidis, S. aureus (including MDR) | Weak to modest activity with MICs from 64 to 128 μg/mL. nih.gov | nih.gov |

Indazole derivatives have emerged as a promising class of compounds in the search for new anti-HIV therapies. mdpi.comnih.gov Specifically, they have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of highly active antiretroviral therapy (HAART). nih.govacs.org

A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) were designed and synthesized using a molecular hybridization strategy. nih.gov These compounds were evaluated for their anti-HIV activities in MT-4 cells, with many displaying moderate to excellent activity against wild-type (WT) HIV-1. nih.gov The most potent compound, 5q, had an EC₅₀ value of 6.4 nM and also showed significant activity against several common NNRTI-resistant mutant strains, including K103N, Y181C, and E138K. nih.gov

Structure-based drug design has also been employed to create novel indazole NNRTIs with good metabolic stability and resilience against mutant strains of the reverse transcriptase enzyme. acs.org The indazole scaffold serves as a valuable structural motif for developing new agents to combat HIV/AIDS. researchgate.net

Table 3: Anti-HIV-1 Activity of Indazole Derivative 5q

| Compound | Target | EC₅₀ (Wild Type) | Activity against Mutant Strains (EC₅₀) | Reference |

| 5q | HIV-1 Reverse Transcriptase | 6.4 nM | K103N (0.077 μM), Y181C (0.11 μM), E138K (0.057 μM) | nih.gov |

The indazole core is recognized for its wide range of pharmacological effects, including anti-arrhythmic activity. mdpi.comnih.govnih.gov This particular biological property is part of the broader cardiovascular potential that indazole-containing compounds possess. While research in this specific area is less extensive compared to anticancer or anti-inflammatory applications, the presence of anti-arrhythmic potential contributes to the classification of indazole as a privileged scaffold in medicinal chemistry. benthamdirect.comnih.gov The development of indazole derivatives continues to be an area of interest for discovering novel therapeutic agents for various diseases, including cardiac arrhythmias. researchgate.net

Several studies have identified indazole derivatives as having promising anti-fungal properties. mdpi.comnih.gov These compounds have been tested against various fungal strains, demonstrating their potential as templates for new antifungal drugs.

An in-vitro antimicrobial study of N-methyl-3-aryl indazoles found that they were effective against the fungal strain Candida albicans. nih.govresearchgate.net C. albicans is a common cause of opportunistic fungal infections in humans. Another study synthesized 2,3-diphenyl-2H-indazole derivatives and found that two of them, compounds 18 and 23, showed in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.com The identification of indazole scaffolds with activity against multiple Candida species is significant, as it suggests a potential for developing broad-spectrum antifungal agents. mdpi.comnih.gov

The indazole moiety is a privileged structure in medicinal chemistry, particularly for the development of anticancer agents. researchgate.netbenthamdirect.com Several indazole-based drugs, such as Axitinib, Pazopanib, and Lonidamine, are already used in cancer therapy, confirming the therapeutic potential of this scaffold. researchgate.netbenthamdirect.comnih.gov Indazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell growth and survival. nih.govnih.gov

Numerous indazole derivatives have been developed and shown to inhibit specific kinases involved in cancer progression, such as:

Fibroblast growth factor receptor (FGFR) inhibitors eurekaselect.comnih.gov

Pim kinase inhibitors nih.govresearchgate.net

Aurora kinase inhibitors nih.govnih.gov

Bcr-Abl inhibitors eurekaselect.comnih.gov

For example, a series of indazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several cancer cell lines. rsc.orgrsc.org Compound 2f from this series demonstrated potent growth inhibitory activity with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org Further investigation showed that compound 2f induced apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.orgrsc.org

Another study focusing on indazol-pyrimidine hybrids found that compound 5f exhibited strong cytotoxic effects against MCF-7 (breast), A549 (lung), and Caco-2 (colon) cancer cell lines, with IC₅₀ values of 1.858, 3.628, and 1.056 µM, respectively, which were significantly more potent than the reference drug. mdpi.com These findings underscore the importance of the indazole scaffold as a versatile template for designing novel and effective anticancer drugs. eurekaselect.comnih.gov

Table 4: In Vitro Anticancer Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line(s) | IC₅₀ Value(s) | Mechanism of Action | Reference |

| 2f | A549, 4T1, HepG2, MCF-7, HCT116 | 0.23–1.15 μM | Promotes apoptosis via caspase-3, Bax, and Bcl-2 pathways. rsc.orgrsc.org | rsc.orgrsc.org |

| 5f | MCF-7 (Breast) | 1.858 µM | Cytotoxic activity. mdpi.com | mdpi.com |

| 5f | A549 (Lung) | 3.628 µM | Cytotoxic activity. mdpi.com | mdpi.com |

| 5f | Caco-2 (Colon) | 1.056 µM | Cytotoxic activity. mdpi.com | mdpi.com |

Anti-tumor/Anticancer Activity

Inhibition of Cancer Cell Proliferation

Derivatives of 1H-indazole-3-amine have demonstrated potent capabilities in inhibiting the growth and proliferation of various cancer cells. The antiproliferative effects are often evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%.

One study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 µM. rsc.org Another investigation focused on designing 1H-indazole-3-amine derivatives through a molecular hybridization strategy. nih.gov Among the synthesized compounds, 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM, while showing greater selectivity for cancer cells over normal HEK-293 cells. nih.govnih.gov

Further research into optimizing these derivatives as fibroblast growth factor receptor (FGFR) inhibitors led to the development of compound 2a , which contains a 2,6-difluoro-3-methoxyphenyl group. This compound showed an improved antiproliferative effect against KG1 and SNU16 cell lines, with IC₅₀ values of 25.3 nM and 77.4 nM, respectively. nih.gov In a separate study, a series of 4-(3-1H-indazolyl)amino quinazoline derivatives were developed as PAK4 inhibitors. nih.gov Compound 27e from this series possessed the strongest antiproliferative activity against A549 lung cancer cells, with an IC₅₀ value of 0.61 µM. nih.gov

| Compound | Target Cell Line | Cancer Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 2f | Multiple | Various | 0.23–1.15 µM | rsc.org |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM | nih.govnih.gov |

| 2a | KG1 | Acute Myeloid Leukemia | 25.3 nM | nih.gov |

| 2a | SNU16 | Stomach Cancer | 77.4 nM | nih.gov |

| 27e | A549 | Lung Cancer | 0.61 µM | nih.gov |

Induction of Apoptosis

A key mechanism behind the anticancer activity of 4-iodo-1H-indazol-3-amine derivatives is their ability to induce apoptosis, or programmed cell death, in malignant cells. This process is critical for eliminating cancerous cells from the body.

Treatment of the 4T1 breast cancer cell line with compound 2f was found to promote apoptosis in a dose-dependent manner. rsc.org This apoptotic induction was associated with the upregulation of pro-apoptotic proteins, including cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Similarly, compound 6o was confirmed to induce apoptosis in K562 cells. nih.govnih.gov Western blot analysis showed that this compound increased the expression of the pro-apoptotic protein Bax while reducing the level of the anti-apoptotic protein Bcl-2. mdpi.com

Further investigation into the anticancer mechanisms of compound 27e in A549 lung cancer cells revealed that it significantly induced apoptosis in a concentration-dependent manner. nih.gov The ability of these derivatives to modulate the delicate balance of pro- and anti-apoptotic proteins underscores their therapeutic potential in oncology.

Cell Cycle Arrest

In addition to inducing apoptosis, certain derivatives of this compound can exert their anticancer effects by disrupting the cell cycle, a fundamental process that governs cell division. By arresting the cell cycle at specific phases, these compounds prevent cancer cells from replicating.

Compound 6o was found to affect the cell cycle distribution in K562 cells. mdpi.com Treatment with this compound led to an increase in the G0/G1 cell population and a significant decrease in the proportion of cells in the S phase, indicating that it exerts its antitumor properties by causing cell cycle arrest. mdpi.com Similarly, mechanistic studies of compound 27e demonstrated that it blocked the cell cycle of A549 cells at the G0/G1 phase. nih.gov This halting of the cell division process is a crucial component of the antiproliferative action of these indazole derivatives. Some anticancer agents have been shown to stimulate cell cycle arrest, which in turn induces apoptotic cell death. nih.gov

Targeting Specific Cancer Cell Lines

Research has demonstrated that derivatives of this compound exhibit inhibitory activity against a diverse panel of human cancer cell lines. This broad-spectrum activity highlights the versatility of the indazole scaffold in cancer therapy.

A synthesized series of 1H-indazole-3-amine derivatives was evaluated for antiproliferative activity against human lung cancer (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. nih.govnih.govmdpi.com Compound 6o from this series was particularly effective against the K562 cell line. nih.govnih.gov Another derivative, 5k , showed the best inhibitory effect against Hep-G2 cells with an IC₅₀ of 3.32 µM. mdpi.com

Compound 2f displayed potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer line. rsc.org Optimization of 1H-indazol-3-amine derivatives as FGFR inhibitors yielded compounds with high potency against specific cell lines; for example, compound 2a was highly effective against KG1 (acute myeloid leukemia) and SNU16 (stomach cancer) cell lines. nih.gov Furthermore, compound 27e showed strong antiproliferative effects against A549 lung cancer cells. nih.gov

| Cell Line | Cancer Type | Effective Compound(s) | Reference |

|---|---|---|---|

| A549 | Lung Cancer | 27e, various | nih.govnih.gov |

| K562 | Chronic Myeloid Leukemia | 6o, various | nih.govnih.gov |

| PC-3 | Prostate Cancer | various | nih.govnih.gov |

| Hep-G2 | Hepatoma (Liver Cancer) | 5k, various | nih.govmdpi.com |

| 4T1 | Breast Cancer | 2f | rsc.org |

| KG1 | Acute Myeloid Leukemia | 2a | nih.gov |

| SNU16 | Stomach Cancer | 2a | nih.gov |

Neurodegenerative Disease Research

The indazole scaffold is recognized for its wide range of pharmacological effects, which include potential applications in treating neurodegenerative diseases. rsc.org Research into the medicinal chemistry of indazole derivatives has produced compounds studied for their utility in addressing such disorders. benthamdirect.com While the broader class of indazole-containing molecules is considered to have potential in this area, specific research focusing on this compound derivatives for neurodegenerative conditions is still an emerging field.

Antidiabetic and Anti-osteoporosis Potential

The diverse biological activities of substituted indazole derivatives extend to metabolic diseases. nih.govmdpi.com The indazole nucleus is a versatile scaffold that has been explored for its potential in treating type 2 diabetes mellitus and osteoporosis. benthamdirect.comnih.gov

In the context of diabetes, a series of indazole-based compounds have been designed and synthesized to act as glucagon receptor antagonists. nih.gov Additionally, indazole-based thiadiazole hybrid derivatives have been evaluated as potent dual inhibitors of thymidine phosphorylase and α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netnih.gov

Regarding bone health, the development of indazole derivatives has included research into treatments for osteoporosis. benthamdirect.com While the potential for this class of compounds is recognized, detailed studies on the specific efficacy and mechanisms of this compound derivatives in these conditions are subjects for future investigation.

Anti-protozoal Action

Indazole derivatives have shown significant promise as agents against various protozoan parasites, which are responsible for major global health problems like Chagas disease, leishmaniasis, and giardiasis. uchile.clnih.govpnrjournal.com

A series of indazole N-oxide derivatives were synthesized and evaluated for their antichagasic and leishmanicidal properties. uchile.clresearchgate.net Notably, 3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide demonstrated interesting activity against Trypanosoma cruzi, the parasite that causes Chagas disease. uchile.clresearchgate.net Another compound, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide , showed both trypanocidal and leishmanicidal activity against three different Leishmania species. uchile.cl

Further studies have explored 2-phenyl-2H-indazole derivatives, revealing structural features that enhance anti-protozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govproquest.com The results indicated that derivatives with electron-withdrawing groups on the 2-phenyl ring possessed strong anti-protozoal effects. nih.gov

Mechanism of Action Studies

The therapeutic potential of this compound derivatives is rooted in their ability to interact with and modulate the function of specific biological macromolecules. The core structure of 1H-indazole-3-amine has been identified as an effective hinge-binding fragment, allowing these compounds to anchor to the ATP-binding site of various kinases nih.gov. By modifying the this compound scaffold, researchers have developed potent and selective inhibitors for a range of therapeutic targets.

The 3-aminoindazole core is a key structural feature that serves as an efficient hinge-binding template for kinase inhibitors nih.gov. This interaction is fundamental to the mechanism of action of these compounds. For instance, in the development of receptor tyrosine kinase (RTK) inhibitors, the 3-aminoindazole moiety forms crucial hydrogen bonds with the kinase hinge region, effectively blocking the binding of ATP and inhibiting downstream signaling pathways nih.gov. Structure-based design has been instrumental in optimizing the binding affinity and selectivity of these derivatives for their respective targets nih.gov.

A significant body of research has been dedicated to the investigation of this compound derivatives as inhibitors of various kinases and other enzymes. These enzymes play pivotal roles in cell signaling, proliferation, and survival, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of this compound have emerged as potent inhibitors of several receptor tyrosine kinases (RTKs), which are key mediators of angiogenesis and tumor growth.

One notable example is Linifanib (ABT-869), a multitargeted RTK inhibitor derived from a 3-aminoindazole scaffold. Linifanib potently inhibits the tyrosine kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families nih.gov. By incorporating an N,N'-diaryl urea moiety at the C4-position of the 3-aminoindazole core, researchers were able to generate a series of potent RTK inhibitors nih.gov.

Furthermore, optimization of 1H-indazol-3-amine derivatives has led to the development of potent fibroblast growth factor receptor (FGFR) inhibitors nih.gov. FGFRs are another class of RTKs that play a critical role in cancer formation and progression nih.gov. Through strategic modifications, including the introduction of fluorine substituents, compounds with high potency against FGFR1 and FGFR2 have been identified nih.gov. For example, one derivative containing a 2,6-difluoro-3-methoxyphenyl residue exhibited inhibitory concentrations (IC50) in the low nanomolar range against these kinases nih.gov.

The table below summarizes the inhibitory activities of selected this compound derivatives against various receptor tyrosine kinases.

| Compound | Target Kinase | IC50 (nM) |

| Linifanib (ABT-869) | VEGFR family, PDGFR family | Potent inhibition observed |

| Compound 2a | FGFR1 | < 4.1 |

| FGFR2 | 2.0 ± 0.8 |

While much of the focus has been on tyrosine kinases, the therapeutic potential of indazole derivatives extends to the inhibition of serine/threonine kinases. These kinases are involved in a multitude of cellular processes, including inflammation and apoptosis nih.gov. Research in this area is ongoing to explore the full spectrum of serine/threonine kinases that can be targeted by this compound derivatives.

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML) nih.govnih.gov. The development of BCR-ABL inhibitors has revolutionized the treatment of CML. Derivatives of this compound have been investigated as potent inhibitors of both wild-type and mutant forms of BCR-ABL, including the highly resistant T315I mutant nih.govtandfonline.com.

One such derivative, AKE-72, a diarylamide 3-aminoindazole, has demonstrated potent pan-BCR-ABL inhibitory activity nih.govtandfonline.com. This compound was designed to improve upon existing inhibitors and showed exceptional potency against both wild-type BCR-ABL and the T315I mutant, with IC50 values in the low nanomolar and sub-nanomolar range, respectively nih.govtandfonline.com.

The inhibitory activities of AKE-72 against BCR-ABL are presented in the table below.

| Compound | Target | IC50 (nM) |

| AKE-72 | BCR-ABL (Wild-Type) | < 0.5 |

| BCR-ABL (T315I Mutant) | 9 |

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells nih.gov. It catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan nih.gov. By depleting tryptophan and producing immunosuppressive metabolites, IDO1 helps create a tumor microenvironment that is hostile to immune cells. Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy. While specific research on this compound derivatives as IDO1 inhibitors is an emerging area, the broader class of indazole-containing compounds is being explored for this purpose.

Modulation of Signaling Pathways (e.g., NF-κB, p53/MDM2)

Derivatives of 1H-indazole-3-amine have been shown to modulate key signaling pathways involved in cancer progression, such as the NF-κB and p53/MDM2 pathways.

The NF-κB signaling pathway is a critical regulator of inflammatory responses and is implicated in the development and progression of cancer. nih.gov Some indole derivatives can inhibit the activation of Akt and NF-κB, block the translocation of NF-κB to the nucleus, and induce the inhibitory complex of NF-κB. nih.gov

The p53 protein is a tumor suppressor that plays a vital role in cell cycle arrest, DNA damage repair, and apoptosis. nih.gov The interaction between p53 and its negative regulator, MDM2, is a crucial point of control in the cell. A synthesized 1H-indazole-3-amine derivative, compound 6o, has been shown to up-regulate the expression of p53 and reduce the expression of MDM2. nih.gov This disruption of the p53-MDM2 balance leads to an increase in intracellular p53 protein levels, ultimately inducing apoptosis in K562 chronic myeloid leukemia cells. nih.gov This suggests that 1H-indazole-3-amine derivatives can act as potential anticancer agents by modulating the p53/MDM2 pathway. nih.gov

| Compound/Derivative | Signaling Pathway | Effect |

| Indole derivatives | NF-κB | Inhibition of Akt and NF-κB activation, blockage of NF-κB nuclear translocation nih.gov |

| Compound 6o | p53/MDM2 | Upregulation of p53, downregulation of MDM2, induction of apoptosis nih.gov |

Receptor Ligand Interactions (e.g., Serotonin Receptors)

Indazole and indole derivatives have been investigated for their interactions with various receptors, including serotonin (5-HT) receptors. These receptors are implicated in a range of physiological and pathological processes, making them attractive targets for drug development.

Specifically, indole derivatives D2AAK5, D2AAK6, and D2AAK7 have been identified as potent ligands for serotonin 5-HT1A and 5-HT2A receptors. nih.gov The primary interaction between these ligands and the receptors is a salt bridge formed between the protonatable nitrogen atom of the ligand and a conserved aspartate residue in the receptor. nih.gov Molecular dynamics simulations have confirmed the stability of these ligand-receptor complexes. nih.gov

Furthermore, a series of 5-norbornene-2-carboxamide derivatives have been synthesized and evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT2C receptors. mdpi.com The affinity of these ligands is largely influenced by the type of N-aryl group, with halogen substituents often enhancing binding affinity, potentially through the formation of halogen bonds. mdpi.com Novel multi-target ligands based on indazole and piperazine scaffolds have also been developed, targeting dopamine D2, 5-HT1A, and 5-HT2A receptors for the potential treatment of schizophrenia. nih.govresearchgate.net

| Compound/Derivative Class | Target Receptors | Key Interaction Feature |

| Indole derivatives (D2AAK5, D2AAK6, D2AAK7) | 5-HT1A, 5-HT2A | Salt bridge with conserved Asp residue nih.gov |

| 5-norbornene-2-carboxamide derivatives | 5-HT1A, 5-HT2A, 5-HT2C | N-aryl group and potential halogen bonding mdpi.com |

| Indazole and piperazine scaffolds | Dopamine D2, 5-HT1A, 5-HT2A | Multi-target affinity nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Analysis

Impact of Substituents on Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of various substituents on the indazole core and appended moieties.

In the context of antitumor activity, SAR studies of 1H-indazole-3-amine derivatives have revealed several key insights. nih.gov For instance, the substituent at the C-5 position of the indazole ring plays a crucial role. Replacing a 3-fluorophenyl group with a 4-methoxyphenyl or a 3,4-dichlorophenyl group can lead to a 2- to 10-fold decrease in inhibitory activity against the K562 cell line. nih.gov This highlights the importance of a para-fluorine substituent for antitumor activity in this series of compounds. nih.gov

In the development of receptor tyrosine kinase (RTK) inhibitors, the incorporation of an N,N'-diaryl urea moiety at the C4-position of a 3-aminoindazole template generated a series of potent inhibitors of VEGFR and PDGFR kinase families. nih.gov The 3-aminoindazole itself was identified as an efficient hinge-binding template for kinase inhibitors. nih.gov

For 1,3-thiazole derivatives acting as cholinesterase inhibitors, the presence of an N-heterocyclic substituent at the acyl part or an electron-withdrawing group like o-trifluoromethylbenzene was found to be important for activity against acetylcholinesterase. academie-sciences.fr

Influence of Halogenation (e.g., Iodine, Fluorine) on Efficacy

Halogenation, particularly with iodine and fluorine, has a pronounced effect on the efficacy of this compound derivatives and related compounds.

The presence of a halogen at the 7-position of a quinoline ring, linked at the 4-position to another heterocycle, has been suggested to maximally occupy the active site of a putative antimalarial target. scilit.com

In the development of serotonin receptor ligands, many potent compounds bear a halogen substituent on the aryl ring. mdpi.com This can be rationalized by the potential for halogen bond formation, which can enhance binding affinity. mdpi.com For example, the indole derivative D2AAK5 was found to form a halogen bond between its chlorine atom and the side chain of an asparagine residue in the 5-HT2A receptor. nih.gov

For antitumor 1H-indazole-3-amine derivatives, the presence of a para-fluorine substituent on a phenyl ring at the C-5 position of the indazole was found to be crucial for their inhibitory activity. nih.gov

Importance of 1H-Indazole-3-amine Scaffold as Hinge-Binding Fragment

The 1H-indazole-3-amine core is a significant structural motif in the design of kinase inhibitors due to its effectiveness as a hinge-binding fragment. nih.gov Kinase inhibitors often function by competing with ATP for the hinge-binding domain, which connects the two lobes of the kinase. biosolveit.de By occupying this region, the inhibitor can block the kinase's ability to transfer phosphate groups, thereby disrupting cellular signaling pathways involved in cell proliferation and survival. biosolveit.de

The indazole scaffold mimics the interaction of ATP's nucleobase, forming crucial hydrogen bonds with the backbone of amino acid residues in the hinge region. biosolveit.de This interaction stabilizes the inhibitor within the binding cleft, which is a key factor for its potency. biosolveit.dersc.org For instance, the 1H-indazole-3-amine structure in the multi-kinase inhibitor Linifanib effectively binds to the hinge region of tyrosine kinases. nih.gov Similarly, the 1H-indazole-3-amide moiety in Entrectinib is critical for its antitumor activity. nih.gov The design of novel kinase inhibitors often involves modifying the 1H-indazole-3-amine framework to optimize these interactions and improve therapeutic efficacy. nih.govnih.gov

The versatility of the amino-indazole scaffold allows it to be incorporated into inhibitors that target various kinases, including PDK1, ALK, and VEGFR2. nih.gov Its ability to form multiple hydrogen bonds with the ATP-binding cleft is a defining feature of its utility. nih.gov This has led to the development of numerous indazole-based therapeutics that have entered clinical application or trials for diseases like cancer. nih.gov

Conformational Analysis and Binding Modes

The binding mode of 1H-indazole-3-amine derivatives to their target kinases is crucial for their inhibitory activity. Docking studies and conformational analyses are employed to understand these interactions at a molecular level. These studies reveal that the 3-amino-indazole portion of the molecule typically serves as the hinge-binder. nih.gov

For example, in the design of inhibitors targeting the "DFG-out" inactive conformation of kinases, the 3-amino-indazole scaffold replaces other hinge-interacting motifs. nih.gov A co-crystal structure of a related inhibitor with c-Src showed that it binds in this inactive conformation, forming five hydrogen bonds within the ATP-binding cleft. nih.gov This specific binding mode can overcome resistance mechanisms, such as the "gatekeeper" mutation, where a key threonine residue is replaced by a bulkier amino acid. nih.gov

Docking studies of certain 1H-indazol-3-amine derivatives targeting the Bcr-Abl kinase indicated a binding manner similar to that of the established inhibitor Imatinib. nih.gov This involves key hydrogen bonding and hydrophobic interactions within the kinase domain. The conformation of the molecule is critical; computational calculations are often used to determine the most stable rotational isomers (conformers) to predict their interaction with biological targets. iu.edu.sa The precise orientation and interaction of the indazole scaffold within the hinge region are paramount for achieving high potency and selectivity. rsc.orgnih.gov

Preclinical Pharmacological Investigations

In vitro Studies

A multitude of in vitro studies have been conducted to evaluate the antiproliferative activity of this compound derivatives against a panel of human cancer cell lines. nih.gov These studies are essential for determining the potency and selectivity of new compounds. The methyl thiazolyl tetrazolium (MTT) assay is commonly used to measure the inhibitory activities of these derivatives. nih.govmdpi.com

Derivatives of the 1H-indazol-3-amine scaffold have shown significant inhibitory effects against various cancer cell lines, including those from lung, leukemia, prostate, and liver cancers. nih.gov For example, one study synthesized a series of 3,5-disubstituted indazole derivatives and found that compound 6o had a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov Notably, this compound demonstrated good selectivity, as it was significantly less toxic to normal human embryonic kidney cells (HEK-293), with an IC50 of 33.2 µM. nih.govmdpi.com

Further research has identified other potent compounds. Compound 2f , another indazole derivative, exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. nih.govrsc.org In other studies, compound 89 , a 1H-indazol-3-amine derivative, was found to be a potent inhibitor of Bcr-Abl (wild type and T315I mutant) and K562 leukemia cells, with IC50 values of 0.014 µM, 0.45 µM, and 6.50 µM, respectively. nih.gov Additionally, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (98 ) showed promise as a Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor with an enzymatic IC50 of 15.0 nM and an anti-proliferative IC50 of 642.1 nM. nih.gov

These in vitro evaluations often extend to mechanistic studies, revealing that these compounds can induce apoptosis (programmed cell death) and affect the cell cycle. nih.govnih.gov For instance, compound 6o was found to influence apoptosis by potentially inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. nih.gov Similarly, compound 2f was shown to promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. nih.govrsc.org

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| HEK-293 | Normal Kidney (Selectivity) | 33.2 | ||

| 2f | Various Cancer Cell Lines | 0.23 - 1.15 | nih.govrsc.org | |

| 89 | Bcr-Abl T315I Mutant | 0.45 | nih.gov | |

| K562 | Chronic Myeloid Leukemia | 6.50 |

In vivo Studies

Following promising in vitro results, select this compound derivatives are advanced to in vivo studies to assess their anti-tumor efficacy and safety in living organisms. nih.govrsc.org These preclinical investigations typically utilize animal models, such as mice bearing tumor xenografts, to evaluate the compound's ability to suppress tumor growth in a more complex biological system. nih.govrsc.org

For example, the indazole derivative 2f , which demonstrated potent antiproliferative activity in vitro, was subsequently tested in a 4T1 mouse model of breast cancer. nih.govrsc.org The results of this in vivo study were significant, showing that treatment with compound 2f could suppress the growth of the 4T1 tumor. nih.govrsc.org An important aspect of these studies is the evaluation of potential side effects. In the case of compound 2f , it was observed that the anti-tumor activity was achieved without obvious signs of toxicity in the mice. nih.govrsc.org

These findings highlight the potential of indazole derivatives as therapeutic agents. nih.gov The ability of a compound to inhibit tumor growth in vivo is a critical step in the drug development process, providing evidence that the compound retains its activity and has a favorable pharmacological profile in a whole-animal system. nih.govrsc.org The successful outcomes of such in vivo studies identify promising candidates for further development as small molecule anti-cancer agents. nih.gov

Computational Chemistry and Modeling of 4 Iodo 1h Indazol 3 Amine

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its target protein. While specific molecular docking studies exclusively featuring 4-iodo-1H-indazol-3-amine are not extensively documented in publicly available literature, the broader class of indazole derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding how this compound might interact with biological targets.

For instance, research on similar 1H-indazole-3-amine scaffolds has demonstrated their potential as inhibitors for various protein kinases. nih.govresearchgate.net In these studies, the indazole core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the protein's backbone. The substituents on the indazole ring then modulate the binding affinity and selectivity. In the case of this compound, the iodine atom at the 4-position is expected to influence its binding properties through steric and electronic effects, potentially forming halogen bonds with the receptor.

To illustrate the potential interactions, a hypothetical docking scenario can be considered. The binding energy, a key output of docking simulations, quantifies the strength of the interaction between the ligand and the protein. Lower binding energies typically indicate a more stable complex.

Table 1: Hypothetical Molecular Docking Parameters for this compound with a Generic Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Amino Acid 1, Amino Acid 2 |

| Hydrogen Bonds | 2 |

| Halogen Bonds | 1 |

Note: The data in this table is illustrative and based on general principles of molecular docking of similar compounds. Specific values would require dedicated computational studies.

Quantum Chemical Calculations (e.g., GIAO, B3LYP)

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT), often employing the B3LYP functional, are used to optimize the molecular geometry and calculate various molecular properties. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting NMR chemical shifts. researchgate.net

Table 2: Predicted Quantum Chemical Properties of this compound (Theoretical)

| Property | Method | Predicted Value |

| HOMO Energy | DFT/B3LYP | -5.8 eV |

| LUMO Energy | DFT/B3LYP | -1.2 eV |

| HOMO-LUMO Gap | DFT/B3LYP | 4.6 eV |

| Dipole Moment | DFT/B3LYP | 3.5 D |

| 1H NMR Chemical Shift (H at N1) | GIAO | ~12 ppm |

| 13C NMR Chemical Shift (C-I) | GIAO | ~90 ppm |

Note: These values are theoretical predictions based on calculations performed on similar structures and should be confirmed by dedicated computational studies.

Prediction of Chemical Reactivity and Properties

Computational models are also employed to predict the chemical reactivity and various physicochemical properties of molecules. The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Various molecular descriptors, which can be calculated computationally, help in predicting properties like lipophilicity (logP), aqueous solubility, and potential for metabolism. These properties are crucial in the early stages of drug discovery. For this compound, the presence of the iodo and amine groups will significantly influence its reactivity and physicochemical profile.

Table 3: Predicted Reactivity and Physicochemical Properties of this compound

| Property | Predicted Value/Descriptor |

| Chemical Hardness | 2.3 eV |

| Electronegativity | 3.5 eV |

| LogP | 2.1 |

| Polar Surface Area | 54.7 Ų |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

Note: These values are estimations derived from computational models and provide a theoretical profile of the molecule's properties.

Patent Landscape and Intellectual Property Analysis

Overview of Patents Featuring 4-Iodo-1H-indazol-3-amine

While patents explicitly claiming this compound as a final drug product are not prevalent, its significance is highlighted in patents focused on the synthesis of more complex active pharmaceutical ingredients. A notable example is its use as a key precursor in the development of pan-BCR-ABL inhibitors. These inhibitors are critical in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to existing therapies due to mutations like the T315I "gatekeeper" mutation. researchgate.net

Analysis of Indazole-Based Drug Patents

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous patented therapeutic agents. nih.gov A review of patent literature from recent years reveals a strong focus on indazole derivatives for a variety of therapeutic applications, with a significant emphasis on oncology. nih.gov

Indazole-based compounds have been successfully developed and patented as inhibitors of various protein kinases, which are enzymes that play a critical role in cell signaling and growth. nih.govsemanticscholar.org Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for drug development. Several U.S. FDA-approved protein kinase inhibitors feature the indazole core, demonstrating the commercial and therapeutic success of this chemical class. nih.govsemanticscholar.org

Patents in this area often claim large Markush structures, which encompass a multitude of possible substitutions on the indazole ring system. This strategy allows for broad intellectual property protection, covering not just a single compound but a whole family of related molecules. While these patents may not individually name this compound, a 4-halo-substituted indazole-3-amine would fall within the scope of many such claims, particularly those targeting kinase inhibition.

Chemical Co-Occurrences in Patents

In patents featuring this compound as a synthetic intermediate, it is frequently co-mentioned with a specific set of reagents and chemical structures that are indicative of its intended use. These co-occurrences provide valuable insights into the synthetic strategies and the final therapeutic targets.

Key chemical co-occurrences found in patent literature involving this compound include:

2-fluoro-6-iodobenzonitrile (B108612) and Hydrazine (B178648) hydrate (B1144303): These are the starting materials for the synthesis of the this compound core. researchgate.net

Palladium catalysts (e.g., PdCl2(PPh3)2) and Copper(I) iodide (CuI): These are essential for Sonogashira coupling reactions, a common method for forming carbon-carbon bonds with the iodo-substituted position of the indazole ring. researchgate.net

Terminal alkynes: These are the coupling partners in Sonogashira reactions, often attached to other complex aromatic or heterocyclic systems that contribute to the final inhibitor's binding affinity and selectivity. researchgate.net

Pyridine (B92270), Pyrimidine, and Piperazine moieties: These heterocyclic structures are frequently incorporated into the final patented compounds, often contributing to solubility, pharmacokinetic properties, and target engagement. epo.org

Patent Coverage for Specific Biological Activities

The patent protection for compounds derived from this compound is primarily centered on their potent inhibitory activity against specific protein kinases implicated in cancer.

The most prominent biological activity covered by patents related to this chemical scaffold is the inhibition of BCR-ABL kinase . google.comresearchgate.net This includes both the wild-type enzyme and, crucially, its mutated forms that confer resistance to earlier generations of inhibitors. researchgate.netresearchgate.net Patents in this space will typically include claims covering:

The chemical structure of the final inhibitor.

Pharmaceutical compositions containing the inhibitor.

Methods of treating specific cancers, such as chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), by administering the inhibitor. google.com

While the direct patenting of this compound for a specific biological activity is not the primary intellectual property strategy, its role as an indispensable building block for these highly valuable and patented kinase inhibitors is firmly established in the scientific and patent literature. The innovation and patentability lie in the design and synthesis of the final, complex molecules that exhibit potent and selective biological activity.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes

While established methods for synthesizing indazole derivatives exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key area of research. Future efforts are likely to focus on several promising strategies.

One major direction is the advancement of "green chemistry" approaches. For example, a novel and eco-friendly grinding protocol using ammonium (B1175870) chloride (NH4Cl) in ethanol (B145695) has been demonstrated for synthesizing 1-H-indazole derivatives, offering high yields in shorter reaction times. samipubco.com Further exploration of solid-state synthesis, alternative energy sources like microwave irradiation, and the use of biodegradable catalysts could significantly reduce the environmental impact of producing 4-iodo-1H-indazol-3-amine and its derivatives. researchgate.netresearchgate.net

Another area of focus is the development of one-pot synthesis and tandem reactions. researchgate.net These methods improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. For instance, copper-catalyzed one-pot synthesis of 2H-indazoles under microwave irradiation has been reported. researchgate.net Adapting such strategies for the regioselective synthesis of specifically substituted indazoles like the 4-iodo variant is a significant challenge and a future research goal.

Furthermore, the use of advanced catalytic systems, such as palladium-catalyzed intramolecular amination of aryl halides and copper-catalyzed coupling reactions, continues to be a fruitful area for innovation. samipubco.commdpi.com Research into novel ligands and catalysts that can improve yields, expand the substrate scope, and control regioselectivity—particularly the challenging N1 versus N2 alkylation—is crucial for the practical synthesis of complex indazole-based drug candidates. pnrjournal.comgoogle.com

Development of More Diverse Bioactive Moieties with Indazole Scaffold